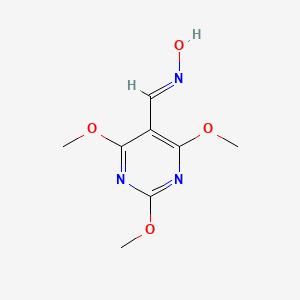
N-(5-bromo-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has shown promising results in various biological and chemical assays.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling. This inhibition leads to increased insulin sensitivity and glucose uptake.
In addition, N-(5-bromo-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea has been found to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromo-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea are varied and depend on the specific application. In the context of type 2 diabetes, the compound has been shown to improve insulin sensitivity and glucose uptake. In the context of cancer, the compound has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromo-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea in lab experiments is its specificity. The compound has been shown to selectively inhibit the activity of certain enzymes and signaling pathways, making it a useful tool for studying these processes.
However, one limitation of using N-(5-bromo-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea. One direction is the development of more specific and potent inhibitors of the enzymes and signaling pathways targeted by the compound. This could lead to the development of more effective therapeutic agents for the treatment of type 2 diabetes and cancer.
Another direction is the study of the compound's effects on other biological processes. For example, N-(5-bromo-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea has been shown to inhibit the growth of certain bacteria and fungi, suggesting potential applications in the development of antimicrobial agents.
Conclusion:
N-(5-bromo-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea is a promising compound with potential applications in various scientific research fields. Its specificity and ability to selectively inhibit certain enzymes and signaling pathways make it a useful tool for studying these processes. However, its potential toxicity and limitations in lab experiments should be considered. Further research is needed to fully understand the compound's mechanisms of action and potential applications.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea involves the reaction of 2,4-difluoroaniline with 5-bromo-2-pyridinecarboxylic acid in the presence of thionyl chloride. The resulting acid chloride is then reacted with ammonium thiocyanate in the presence of a base to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea has been used in various scientific research applications. It has been shown to inhibit the activity of several enzymes, including protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling. This inhibition can lead to improved insulin sensitivity and glucose uptake, making N-(5-bromo-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea a potential therapeutic agent for the treatment of type 2 diabetes.
In addition, N-(5-bromo-2-pyridinyl)-N'-(2,4-difluorophenyl)thiourea has been shown to have anticancer properties. It has been found to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2,4-difluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2N3S/c13-7-1-4-11(16-6-7)18-12(19)17-10-3-2-8(14)5-9(10)15/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKZULOTUMIXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=S)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)-3-(2,4-difluorophenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)

![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)


![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5796300.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)


![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)
![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)